(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-2,6-dimethylphenyl)propanoic acid
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-2,6-dimethylphenyl)propanoic acid is a useful research compound. Its molecular formula is C30H33NO5 and its molecular weight is 487.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Synthesis
Chemical synthesis and the study of organic compounds with complex structures, such as the one , often focus on their potential applications in drug development and material science. For example, studies on the synthesis and application of related organic compounds provide insights into methodologies that could be used for synthesizing and manipulating the chemical structure of interest for specific applications, including drug synthesis and the development of new materials with unique properties (Schreier et al., 2012).
Pharmaceutical Applications
Research on derivatives of organic compounds often explores their potential as key intermediates in the synthesis of pharmaceuticals. For instance, the application of biomass-derived compounds like levulinic acid in drug synthesis highlights the potential of organic compounds in the development of cleaner, more sustainable pharmaceutical synthesis processes. Such methodologies could be relevant for the compound , particularly in exploring its role as an intermediate or a key component in the synthesis of drugs with improved efficacy and lower production costs (Zhang et al., 2021).
Biodegradation and Environmental Impact
Understanding the biodegradation and environmental impact of complex organic compounds is crucial, especially for those used in agricultural applications such as herbicides and pesticides. Research on the biodegradation pathways of compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater provides a framework for studying the environmental fate of similar organic compounds, including their breakdown products, potential toxicity, and strategies for mitigation of environmental impacts (Thornton et al., 2020).
Analytical and Detection Methods
Advancements in analytical techniques and detection methods for organic compounds are essential for both research and regulatory purposes. Studies on the detection, analysis, and environmental monitoring of compounds provide insights into the development of more efficient, sensitive, and accurate methods for the analysis of complex organic molecules. These methodologies are critical for assessing the presence, concentration, and potential impacts of such compounds in various environments (Conder et al., 2008).
properties
IUPAC Name |
(2S)-3-[2,6-dimethyl-4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO5/c1-18-14-20(36-30(3,4)5)15-19(2)25(18)16-27(28(32)33)31-29(34)35-17-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26/h6-15,26-27H,16-17H2,1-5H3,(H,31,34)(H,32,33)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEXXSRALHXGMD-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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